molecular formula C12H9ClO2S B1682532 4-Chlorophenyl phenyl sulfone CAS No. 80-00-2

4-Chlorophenyl phenyl sulfone

Cat. No. B1682532
CAS RN: 80-00-2
M. Wt: 252.72 g/mol
InChI Key: OFCFYWOKHPOXKF-UHFFFAOYSA-N
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Description

4-Chlorophenyl phenyl sulfone, also referred to as sulphenone, is an organic compound with the linear formula ClC6H4SO2C6H5 . It has a molecular weight of 252.72 g/mol .


Synthesis Analysis

4-Chlorophenyl phenyl sulfone participates in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt . It has also been employed in the polyetherification reaction of 4,4′-dihalodiphenyl sulfones .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl phenyl sulfone consists of two phenyl rings connected by a sulfonyl group, with a chlorine atom attached to one of the phenyl rings . The InChI string is InChI=1S/C12H9ClO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H .


Chemical Reactions Analysis

4-Chlorophenyl phenyl sulfone is known to participate in palladium-catalyzed amidation reactions . It has also been used in the synthesis of poly(ether sulfone)s via self-polycondensation of AB-type monomers .


Physical And Chemical Properties Analysis

4-Chlorophenyl phenyl sulfone is a solid at room temperature with a melting point of 90-94 °C . It is soluble in various organic solvents such as acetone, benzene, dioxane, hexane, and isopropanol .

Scientific Research Applications

Alkaline Fusion Mechanism

In a study on the alkaline fusion of halodiphenyl sulfone and halobenzenesulfinic acids, 2-chlorophenyl phenyl sulfone was found to afford phenol, benzene, and chlorobenzene. This reaction involves an aromatic SN2-type replacement of chlorine and further attacks on the phenyl and sulfur atoms, indicating a complex chemical behavior under alkaline conditions (Furukawa & Ōae, 1968).

Electronic Transport in Polymer Films

A study on poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, showed that these polymers exhibit semiconducting properties. This research highlights the potential of 4-chlorophenyl phenyl sulfone derivatives in electronic applications, particularly in thin-film technologies (Rusu et al., 2007).

Crystal and Molecular Structure Analysis

Research on the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone revealed interesting molecular arrangements and crystal architecture, demonstrating the compound's relevance in structural chemistry and material science (Adamovich et al., 2017).

Proton Exchange Membranes

A study involving the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics using 4-chloro-4'-fluorobenzophenone and their application in proton exchange membranes highlights the utility of 4-chlorophenyl phenyl sulfone derivatives in fuel cell technologies (Ghassemi, Ndip, & Mcgrath, 2004).

Synthesis of Sulfonated Poly(Arylene Ether Sulfones)

In the field of polymer electrolytes for fuel cells, a new monomer containing 4-chlorophenyl phenyl sulfone was synthesized, demonstrating the chemical versatility and application of this compound in energy-related materials (Begunov et al., 2017).

Safety And Hazards

4-Chlorophenyl phenyl sulfone is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves/clothing and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

4-Chlorophenyl phenyl sulfone has been used in the synthesis of novel valine-derived compounds, which have shown antimicrobial activity against certain Gram-positive bacterial strains . It has also been used in the synthesis of poly(ether sulfone)s, which are high-performance thermoplastics known for their toughness and stability at high temperatures . These applications suggest potential future directions in the fields of medicinal chemistry and materials science.

properties

IUPAC Name

1-(benzenesulfonyl)-4-chlorobenzene
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InChI

InChI=1S/C12H9ClO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
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InChI Key

OFCFYWOKHPOXKF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
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Molecular Formula

C12H9ClO2S
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DSSTOX Substance ID

DTXSID9042259
Record name 4-Chlorophenyl phenyl sulfone
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Molecular Weight

252.72 g/mol
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Physical Description

Colorless or white solid; [HSDB] White powder; [MSDSonline]
Record name Sulphenone
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Solubility

At 20 °C acetone (74.4 g/100mL), toluene (44.4 g/100mL), dioxane (65.6 g/100mL), isopropanol (21 g/100mL), hexane 0.4 g/100mL), xylene (18.2 g/100mL), carbon tetrachloride (4.9 g/100mL); slightly soluble in pet ether., Readily sol in polar and aromatic org solvents, Insoluble in water
Record name SULPHENONE
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Vapor Pressure

0.0000039 [mmHg], 8.7X10-6 mm Hg at 25 °C /Estimated/
Record name Sulphenone
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Record name SULPHENONE
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Product Name

4-Chlorophenyl phenyl sulfone

Color/Form

Dimorphic crystals, Colorless crystals, White solid

CAS RN

80-00-2
Record name 4-Chlorophenyl phenyl sulfone
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Record name Sulphenone
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Record name Benzene, 1-chloro-4-(phenylsulfonyl)-
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Record name p-chlorophenyl phenyl sulphone
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Record name SULFENONE
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Melting Point

98 °C
Record name SULPHENONE
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Synthesis routes and methods

Procedure details

FIGS. 1 and 2 illustrate the behavior of the new phase transfer catalysts in the formation of 1,1′-(1-methylethylidene)bis[4-[4-(phenylsulfonyl)phenoxy]benzene (CAS No. 90139-53-0). When the P2-EthylMethyl mesylate was used as a PTC at 1.0 mole % in the model reaction in refluxing o-DCB at 180° C. (See 4 (FIG. 1)), the reaction exhibited pseudo-first order kinetics. This indicates that no catalyst decomposition nor diminution in rate was occurring during the reaction. In order to further test the stability of the phosphazenium salt, similar reactions were carried out at higher temperatures, in 3,4-dichlorotoluene (bp=200° C.) (See 6 (FIG. 1)) and in 1,2,4-trichlorobenzene (bp=214° C.) (See 2 (FIG. 1)). As shown in FIG. 1, even at 200° C., essentially linear reaction kinetics were observed, indicating no decomposition of the P2-EthylMethyl mesylate phase transfer catalyst. In trichlorobenzene, only a small amount of decomposition was observed, after 60 minutes (See 2 (FIG. 1)). In this instance only 0.5 mole % catalyst was used, since after initial range-finding experiments it was determined that reaction using 1.0 mole % would be too fast to follow accurately at 214° C.
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P2-EthylMethyl mesylate
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P2-EthylMethyl mesylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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